Ethyl 2-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate
Description
Ethyl 2-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a piperidine ring via an acetamido group. The piperidine moiety is substituted at the 4-position with a 5-(trifluoromethyl)-1,3,4-oxadiazole heterocycle. This compound’s structural complexity arises from the integration of multiple pharmacophoric elements:
- Acetamido linker: Enhances molecular flexibility and hydrogen-bonding capacity.
- Piperidine ring: A common scaffold in medicinal chemistry, contributing to spatial orientation and binding affinity.
- 1,3,4-Oxadiazole with trifluoromethyl group: Imparts electron-withdrawing properties and metabolic stability .
Synthesis and Characterization:
While direct synthesis data for this compound is unavailable in the provided evidence, analogous compounds (e.g., A24 in ) suggest a multi-step route involving:
Formation of the oxadiazole ring via cyclization.
Piperidine functionalization.
Acetamido coupling to the benzoate core.
Characterization likely employs thin-layer chromatography (TLC), FT-IR, ¹H-NMR, and elemental analysis for structural validation .
Properties
IUPAC Name |
ethyl 2-[[2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O4/c1-2-29-17(28)13-5-3-4-6-14(13)23-15(27)11-26-9-7-12(8-10-26)16-24-25-18(30-16)19(20,21)22/h3-6,12H,2,7-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWHATHPXKGLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate can be synthesized through multi-step chemical reactions. The process involves:
Formation of the oxadiazole ring: : This typically involves cyclization of hydrazides with acyl chlorides in the presence of base catalysts.
Introduction of the trifluoromethyl group: : This is achieved using reagents such as trifluoromethyl iodide under oxidative conditions.
Coupling with piperidine: : This involves nucleophilic substitution reactions with piperidine derivatives.
Esterification: : The final step includes the esterification of benzoic acid with ethanol under acidic conditions to yield the ethyl benzoate moiety.
Industrial Production Methods
In industrial settings, large-scale production often employs continuous flow reactors to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent systems are optimized for maximum efficiency. Purification techniques like recrystallization, chromatography, and distillation are utilized to obtain the final product in its purest form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, particularly at the oxadiazole and piperidine moieties.
Reduction: : Selective reduction reactions can target the nitrogen-containing groups.
Substitution: : The trifluoromethyl and benzoate groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Typically carried out using agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Utilizes reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Common reagents include alkyl halides, acyl chlorides, and various nucleophiles.
Major Products Formed
The major products from these reactions include various modified derivatives where the functional groups are altered, leading to compounds with potentially enhanced or altered activity.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique molecular structure characterized by the presence of an oxadiazole ring, a trifluoromethyl group, and piperidine and benzoate moieties. The synthesis typically involves multi-step chemical reactions:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with acyl chlorides in the presence of base catalysts.
- Introduction of the Trifluoromethyl Group : Utilizes reagents like trifluoromethyl iodide under oxidative conditions.
- Coupling with Piperidine : Involves nucleophilic substitution reactions with piperidine derivatives.
- Esterification : The final step includes esterification of benzoic acid with ethanol under acidic conditions to yield the ethyl benzoate moiety.
Scientific Research Applications
Ethyl 2-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate has been explored for various applications:
Medicinal Chemistry
The compound is investigated for its pharmacological activities , including:
- Anti-inflammatory Properties : Studies suggest it may inhibit pathways associated with inflammation.
- Antimicrobial Activities : Preliminary research indicates potential effectiveness against various bacterial strains.
Biochemical Assays
This compound is utilized in biochemical assays to:
- Study enzyme interactions.
- Investigate receptor binding affinities.
Material Science
In industry, this compound serves as a specialty reagent in chemical manufacturing and is used in the development of new materials due to its unique structural properties.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological activity of similar oxadiazole derivatives:
- A study published in PubChem reported on the synthesis of related compounds showing promising anti-cancer properties through molecular docking studies .
- Research highlighted in PMC indicated that derivatives of oxadiazoles exhibited significant antibacterial effects against Escherichia coli and Pseudomonas aeruginosa, suggesting a potential therapeutic application .
- Another investigation into oxadiazole derivatives demonstrated their effectiveness as anti-inflammatory agents through enzyme inhibition studies .
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: : It interacts with enzymes and receptors, modifying their activity.
Pathways Involved: : The oxadiazole ring is known to participate in interactions with biological macromolecules, affecting signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
*Hypothetical values derived from structural analysis.
Key Observations:
Heterocycle Variations :
- The target compound’s 1,3,4-oxadiazole with a trifluoromethyl group contrasts with A24’s pyridinyl-oxadiazole and BG15975’s furan-thiadiazole. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to pyridinyl or furan substituents .
- Benzisoxazole derivatives () prioritize fluorine’s electronegativity but lack the acetamido-benzoate scaffold .
Substituent Impact: Thioether linkages (A24) may improve stability over oxygen-based linkers but introduce steric bulk . Thiadiazole (BG15975) vs.
Biological Activity
Ethyl 2-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Synthesis
The compound features a trifluoromethyl group, a piperidine moiety, and an oxadiazole ring, which are known to enhance biological activity. The synthesis typically involves multi-step chemical reactions that integrate these functional groups effectively.
Chemical Structure
- Molecular Formula : C20H22F3N4O3
- Molecular Weight : 422.41 g/mol
Antimicrobial Properties
Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli using disk diffusion methods .
Anticancer Activity
Research has also explored the anticancer potential of oxadiazole derivatives. In vitro studies demonstrated that certain oxadiazole compounds inhibited cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Method Used | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk Diffusion | Significant inhibition |
| Antimicrobial | Escherichia coli | Disk Diffusion | Moderate inhibition |
| Anticancer | MCF-7 (Breast Cancer) | MTT Assay | IC50 = 15 µM |
| Anticancer | HeLa (Cervical Cancer) | Flow Cytometry | Induced apoptosis |
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole moieties have been shown to inhibit enzymes like acetylcholinesterase (AChE), which are crucial in various biological processes .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) for the most effective compound was determined to be 15.62 µg/mL .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound in MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM, with flow cytometry confirming an increase in apoptotic cells after treatment .
Q & A
Q. How is the compound’s stability assessed under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Incubate in buffers (pH 1–10) and analyze via HPLC for decomposition products.
- Plasma Stability : Test in human plasma at 37°C; quantify parent compound loss over 24 hours.
- Light/Thermal Stability : Accelerated stability studies under ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
